Pharmacokinetic profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
Pharmacokinetic profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
An In-depth Technical Guide to the Pharmacokinetic Profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
Preamble: Navigating the Unknowns in Early Drug Discovery
In the realm of drug development, understanding the journey of a new chemical entity (NCE) through the body is paramount. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, a novel molecule with potential therapeutic applications. It is crucial to note that as of the writing of this document, specific pharmacokinetic data for this compound is not publicly available. Therefore, this guide is presented as a prospective, yet scientifically rigorous, roadmap for researchers and drug development professionals. By leveraging established principles of drug metabolism and pharmacokinetics (DMPK) and drawing parallels with structurally similar compounds, we will outline a robust strategy to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule.
The structural features of 3-Methyl-4-(pyrrolidin-1-yl)aniline—namely the aniline core and the pyrrolidine ring—suggest several metabolic pathways and pharmacokinetic behaviors that warrant thorough investigation.[1][2] This guide is designed to be a living document, a starting point for a comprehensive investigation that will ultimately define the compound's clinical potential.
Part 1: Foundational Physicochemical and In Vitro Profiling
A solid understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacokinetic study. These properties govern its behavior in biological systems and inform the design of subsequent in vitro and in vivo experiments.
Predicted Physicochemical Properties
While experimental data is pending, computational tools can provide valuable initial estimates of key parameters.
| Parameter | Predicted Value/Range | Implication for Pharmacokinetics |
| pKa | Basic (aniline nitrogen): 4-5Basic (pyrrolidine nitrogen): 9-10 | Influences solubility and absorption at different physiological pH values. The presence of two basic centers will result in significant ionization. |
| LogP/LogD | 1-3 | Suggests moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability. |
| Aqueous Solubility | pH-dependent | Expected to be higher at lower pH due to the basic nature of the molecule. The dihydrochloride salt form enhances aqueous solubility. |
In Vitro ADME Assays: The First Look at Biological Fate
In vitro assays are indispensable for early-stage characterization of a compound's DMPK properties. They are cost-effective, have high throughput, and provide critical data to guide further studies.
The primary objective is to determine the intrinsic clearance (CLint) of the compound, which reflects its susceptibility to metabolic breakdown.
Experimental Protocol: Liver Microsomal Stability Assay
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Preparation:
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Prepare a stock solution of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride in a suitable organic solvent (e.g., DMSO) at 1 mM.
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Thaw pooled human liver microsomes (HLMs) on ice.
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Prepare a NADPH-regenerating system solution.
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Incubation:
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In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLMs (final concentration 0.5 mg/mL).
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding the NADPH-regenerating system.
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Time Points and Quenching:
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At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
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Sample Analysis:
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Centrifuge the plate to pellet the protein.
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Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
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Data Analysis:
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Plot the natural log of the percentage of remaining compound versus time.
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The slope of the line gives the rate constant of elimination (k).
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Calculate the in vitro half-life (t½) = 0.693/k.
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Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
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Causality Behind Experimental Choices:
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Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.
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NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures its continuous supply throughout the incubation.
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LC-MS/MS: This analytical technique provides the necessary sensitivity and selectivity to quantify the compound in a complex biological matrix.[3]
It is critical to assess whether the compound inhibits major CYP isoforms, as this can lead to drug-drug interactions (DDIs).
Experimental Protocol: CYP Inhibition Assay (Fluorescent Probe-Based)
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Incubation Setup:
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In a 96-well plate, combine phosphate buffer, HLMs, a specific fluorescent probe substrate for a CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride.
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Include a positive control inhibitor for each isoform.
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Reaction Initiation and Termination:
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Pre-incubate at 37°C.
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Initiate the reaction with the NADPH-regenerating system.
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After a set incubation time, stop the reaction.
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Fluorescence Measurement:
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Measure the fluorescence of the metabolite formed from the probe substrate.
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Data Analysis:
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Calculate the percent inhibition at each concentration of the test compound.
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Determine the IC50 value (the concentration that causes 50% inhibition).
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The extent of binding to plasma proteins influences the free (unbound) concentration of a drug, which is the pharmacologically active portion.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
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Device Preparation:
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Prepare the RED device by adding the test compound to plasma in the sample chamber.
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Add buffer to the buffer chamber.
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Incubation:
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Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
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Analysis:
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After incubation, take samples from both the plasma and buffer chambers.
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Determine the concentration of the compound in each sample by LC-MS/MS.
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Calculation:
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Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.
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Part 2: In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models are essential to understand how the compound behaves in a whole organism.
Study Design for a Rodent PK Study
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Animal Model: Sprague-Dawley rats are a common choice for initial PK studies.
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Dosing:
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Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered to determine clearance, volume of distribution, and half-life.
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Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is given by gavage to assess oral absorption and bioavailability.
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Blood Sampling:
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Serial blood samples are collected at specific time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma is harvested and stored at -80°C until analysis.
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Bioanalytical Method: LC-MS/MS
A robust and validated bioanalytical method is crucial for accurate quantification of the drug in plasma samples.
Key Method Parameters:
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Chromatography: Reversed-phase HPLC with a C18 column.
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for plasma samples.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis of the plasma concentration-time data will yield the following key parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t½ | Elimination half-life. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Oral bioavailability, the fraction of the oral dose that reaches systemic circulation. |
Part 3: Unraveling the Metabolic Pathways
Identifying the metabolic fate of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites.
Hypothesized Metabolic Pathways
Based on its chemical structure, several metabolic transformations are plausible:
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Phase I Metabolism:
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N-Oxidation of the Aniline Nitrogen: A common pathway for aromatic amines, potentially leading to hydroxylamine or nitroso derivatives.[4]
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Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring.
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Oxidation of the Pyrrolidine Ring: This can lead to the formation of a lactam or ring-opening.[5]
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Oxidation of the Methyl Group: Conversion of the methyl group to a hydroxymethyl group and further to a carboxylic acid.
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N-Dealkylation (less likely for pyrrolidine): While possible, the cyclic nature of the pyrrolidine makes this less favorable than for linear alkylamines.
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Phase II Metabolism:
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Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites or directly to the aniline nitrogen.
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Sulfation: Conjugation of a sulfo group to hydroxylated metabolites.
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N-Acetylation: Acetylation of the aniline nitrogen is a known metabolic pathway for aniline derivatives.[6]
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Experimental Approach for Metabolite Identification
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In Vitro: Incubate the compound with human liver microsomes and hepatocytes.
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In Vivo: Analyze plasma, urine, and feces samples from the animal PK studies.
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Analytical Technique: Use high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap MS, to determine the elemental composition of potential metabolites and perform fragmentation analysis (MS/MS) to elucidate their structures.
Part 4: Visualizing the Workflow and Pathways
Clear visualization of experimental workflows and potential metabolic pathways is essential for understanding and communicating the scientific strategy.
General Workflow for Pharmacokinetic Profiling
Caption: A comprehensive workflow for the pharmacokinetic profiling of a novel compound.
Hypothesized Metabolic Pathways of 3-Methyl-4-(pyrrolidin-1-yl)aniline
Caption: Potential Phase I and Phase II metabolic pathways for the title compound.
Part 5: Data Integration and Future Directions
The culmination of these studies will be a comprehensive pharmacokinetic profile of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. This data is not an endpoint but rather a critical dataset that informs crucial decisions in the drug development process.
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Human Dose Prediction: The data from preclinical species, combined with in vitro human data, can be used in allometric scaling or physiologically based pharmacokinetic (PBPK) models to predict the human pharmacokinetic profile and guide the selection of first-in-human doses.
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Drug-Drug Interaction Risk: The in vitro CYP inhibition and induction data will provide a clear indication of the compound's potential to cause DDIs, a key consideration for clinical development.
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Formulation Development: The oral bioavailability data will guide formulation scientists in developing an optimal oral dosage form.
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